1,4-Bis(2-methyl-5-nitrobenzoyl)piperazine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-methyl-5-nitrobenzoyl)piperazine typically involves the reaction of piperazine with 2-methyl-5-nitrobenzoyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2-methyl-5-nitrobenzoyl)piperazine can undergo various chemical reactions, including:
Reduction: The compound can be oxidized to form nitroso derivatives.
Substitution: The benzoyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium or platinum catalyst.
Reduction: Nitric acid or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Amino derivatives of the compound.
Reduction: Nitroso derivatives.
Substitution: Various substituted benzoyl piperazines.
Scientific Research Applications
1,4-Bis(2-methyl-5-nitrobenzoyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Bis(2-methyl-5-nitrobenzoyl)piperazine involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1,4-Bis(2-methyl-5-nitrobenzoyl)piperazine can be compared with other similar compounds, such as:
- 1,4-Bis(2-methoxy-5-nitrobenzoyl)piperazine
- 1,4-Bis(2-isopropoxy-5-nitrobenzoyl)piperazine
- 1,4-Bis(5-nitro-2-propoxybenzoyl)piperazine
These compounds share similar structures but differ in the substituents on the benzoyl groups. The unique properties of this compound, such as its specific biological activities, make it a valuable compound for research and development .
Properties
CAS No. |
882864-16-6 |
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Molecular Formula |
C20H20N4O6 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
[4-(2-methyl-5-nitrobenzoyl)piperazin-1-yl]-(2-methyl-5-nitrophenyl)methanone |
InChI |
InChI=1S/C20H20N4O6/c1-13-3-5-15(23(27)28)11-17(13)19(25)21-7-9-22(10-8-21)20(26)18-12-16(24(29)30)6-4-14(18)2/h3-6,11-12H,7-10H2,1-2H3 |
InChI Key |
NMDDVHFHJYNBQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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